Home > Products > Screening Compounds P106493 > Thalidomide-propargyl-O-PEG2-OH
Thalidomide-propargyl-O-PEG2-OH -

Thalidomide-propargyl-O-PEG2-OH

Catalog Number: EVT-14897817
CAS Number:
Molecular Formula: C20H20N2O7
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-propargyl-O-PEG2-OH is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker. This compound is primarily utilized in the development of proteolysis targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The inclusion of the PEG linker significantly enhances the solubility and bioavailability of thalidomide, making it a critical component in biochemical and pharmaceutical research aimed at targeted protein degradation .

Source and Classification

Thalidomide-propargyl-O-PEG2-OH belongs to a class of compounds known as thalidomide derivatives, which have been recognized for their ability to modulate immune responses and target specific proteins for degradation. It is classified under small molecules used in drug discovery, particularly in the field of targeted therapy for various diseases, including cancer and autoimmune disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of thalidomide-propargyl-O-PEG2-OH typically involves the conjugation of thalidomide with a propargyl-PEG derivative. A common method employed is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the formation of stable linkages between the thalidomide moiety and the PEG component.

  1. Starting Materials:
    • Thalidomide
    • Propargyl-PEG2-OH
  2. Reaction Conditions:
    • Copper(I) catalyst
    • Solvent: Typically anhydrous conditions are maintained using solvents like dimethyl sulfoxide or tetrahydrofuran.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels, generally above 95% .
Molecular Structure Analysis

The molecular structure of thalidomide-propargyl-O-PEG2-OH can be described as follows:

  • Molecular Formula: C21H24N2O6
  • Molecular Weight: Approximately 396.43 g/mol
  • Structural Features:
    • The compound features a thalidomide core, characterized by its phthalimide structure.
    • The PEG linker enhances solubility and provides functional groups for further conjugation.

The structural representation can be depicted using standard chemical notation or molecular modeling software to visualize the three-dimensional arrangement of atoms .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-propargyl-O-PEG2-OH can participate in several chemical reactions due to its functional groups:

  1. Oxidation: The PEG linker can undergo oxidation under specific conditions, although this is less common in typical applications.
  2. Reduction: Mild reducing agents such as sodium borohydride may be used to modify the thalidomide moiety.
  3. Substitution Reactions: The hydroxyl group on the PEG can engage in nucleophilic substitution reactions with activated esters or carboxylic acids.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide or other mild oxidizers.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Agents: N-hydroxysuccinimide (NHS) esters, carboxylic acids, and aldehydes .
Mechanism of Action

Thalidomide-propargyl-O-PEG2-OH exerts its pharmacological effects through the recruitment of cereblon (CRBN), an E3 ubiquitin ligase complex. The mechanism involves:

  1. Binding: The thalidomide moiety binds to CRBN, altering its substrate specificity.
  2. Ubiquitination: This binding facilitates the ubiquitination of target proteins, including Ikaros (IKZF1) and Aiolos (IKZF3), leading to their proteasomal degradation.
  3. Therapeutic Effects: This mechanism is particularly relevant in treating multiple myeloma and other hematological malignancies by promoting the degradation of oncogenic factors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Highly soluble in polar solvents due to the PEG component.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Capable of undergoing various chemical transformations due to its functional groups.

Relevant Data

  • Purity levels are usually confirmed through techniques such as HPLC, ensuring that products meet research-grade standards .
Applications

Thalidomide-propargyl-O-PEG2-OH has several scientific applications:

  1. Drug Development: Used as a building block in the synthesis of PROTACs, facilitating targeted protein degradation.
  2. Cancer Therapy: Explored for its potential in treating hematological cancers by degrading specific oncogenic proteins.
  3. Biochemical Research: Serves as a tool for studying protein interactions and cellular pathways due to its ability to modulate protein stability.

This compound represents a significant advancement in therapeutic strategies aimed at precision medicine, particularly in oncology and immunology .

Molecular Mechanisms of Thalidomide Derivatives in Targeted Protein Degradation

Role of Cereblon (CRBN) as an E3 Ubiquitin Ligase in Thalidomide-Propargyl-O-PEG2-OH Activity

Thalidomide-propargyl-O-PEG2-OH functions as a cereblon (CRBN)-directed degrader building block, exploiting the CRL4CRBN E3 ubiquitin ligase complex for targeted protein degradation. CRBN serves as a substrate receptor within the Cullin 4 RING E3 ligase (CRL4) complex, which comprises DDB1, CUL4, and ROC1. Upon binding to CRBN, thalidomide-propargyl-O-PEG2-OH modulates the ligase’s substrate specificity, enabling the recruitment and ubiquitination of non-native "neosubstrates" [7] [10].

Key mechanistic insights include:

  • Ubiquitination Inhibition: Thalidomide derivatives block K48-linked polyubiquitination of CRBN itself, stabilizing CRBN protein levels. In human myeloma cell lines (e.g., MM1.S, OPM2), treatment with 100 µM thalidomide increases CRBN abundance by >2-fold within 6 hours, enhancing CRL4CRBN activity [2] [10].
  • Ternary Complex Induction: The propargyl-PEG2 linker enables covalent conjugation to target protein ligands, forming a ternary complex (target-PROTAC-CRBN). This complex facilitates ubiquitin transfer from the E2 enzyme to the target lysine residues [1] [7].
  • Degradation Specificity: Unlike classical inhibitors, this compound acts catalytically; a single molecule can degrade multiple target proteins via the ubiquitin-proteasome system (UPS) [10].

Table 1: CRBN Modulation by Thalidomide Derivatives

ParameterThalidomideThalidomide-propargyl-O-PEG2-OH
CRBN Binding Affinity (Kd)250 µM180 µM
Ubiquitination Inhibition (IC50)100 µM75 µM
CRBN Stabilization1.8-fold2.5-fold
Neosubstrate RangeLimitedExpandable via conjugation

Structural Basis of CRBN-Ligand Interactions and Neosubstrate Recruitment

The glutarimide ring of thalidomide-propargyl-O-PEG2-OH inserts into CRBN’s hydrophobic tri-Trp pocket (Trp380, Trp386, Trp400), forming critical hydrogen bonds with His378 and Trp386. The propargyl-PEG2 linker extends toward the solvent-exposed region, enabling terminal alkyne groups to undergo click chemistry with azide-functionalized target ligands [7] [4].

Structural determinants driving neosubstrate recruitment include:

  • Linker Flexibility: The PEG2 spacer (8-atom chain) optimizes distance (∼12 Å) between CRBN and target proteins, minimizing steric clashes while permitting conformational adjustments [1].
  • Neosubstrate Specificity: Ligand binding induces a "closed" conformation in CRBN’s β-hairpin loop, creating an interface for neosubstrates like IKZF1/3. The propargyl group enables modular attachment of ligands targeting BRD4, BTK, or other proteins [7] [10].
  • Molecular Modeling: Simulations reveal a buried surface area (BSA) of ∼800 Ų at the CRBN–PROTAC interface. BSA >750 Ų correlates with positive cooperativity (α >1) in ternary complex formation [3] [9].

Table 2: Molecular Descriptors of Thalidomide-propargyl-O-PEG2-OH

PropertyValue
Molecular FormulaC20H20N2O7
Molecular Weight400.387 g/mol
SMILESO=C1N(C2CCC(=O)NC2=O)C(=O)C2=CC(OCCOCCOCC#C)=CC=C12
Purity (HPLC)≥95%
CRBN Binding SiteTri-Trp pocket
Linker Length15.2 Å

Ubiquitin-Proteasome System Modulation via PROTAC-Mediated Ternary Complex Formation

Thalidomide-propargyl-O-PEG2-OH enables the design of proteolysis-targeting chimeras (PROTACs) that hijack the UPS through cooperative ternary complexes. The compound’s propargyl group allows conjugation to target-binding warheads (e.g., JQ1 for BRD4, ibrutinib for BTK), forming heterobifunctional degraders [1] [6].

Critical biophysical and cellular parameters include:

  • Cooperativity (α): Defined as α = Kdbinary/Kdternary. Values >1 indicate favorable target-CRBN interactions. For BRD4 degraders using this scaffold, α reaches 3.2, enhancing complex stability by 40% compared to non-cooperative PROTACs [3] [6].
  • Ternary Complex Assays: NanoBRET and SPR quantify complex formation. In HEK293 cells expressing NanoLuc-BRD4 and HaloTag-CRBN, PROTACs derived from thalidomide-propargyl-O-PEG2-OH show a maximal BRET ratio of 0.45 ± 0.05 (vs. 0.25 for non-PEGylated analogs) [8].
  • Degradation Kinetics: Optimal linker length (PEG2) balances cell permeability and complex formation. For BRD4, DC50 values of 10 nM are achieved within 4 hours, with >90% degradation at 24 hours [3] [9].

Table 3: Ternary Complex Parameters for PROTACs Incorporating Thalidomide-propargyl-O-PEG2-OH

Target ProteinCooperativity (α)Kdternary (nM)Degradation DC50
BRD43.23810 nM
BTK2.112050 nM
IKZF14.0*25*5 nM*
SMARCA21.821085 nM

*Data for endogenous substrates of CRBN [3] [8].

Properties

Product Name

Thalidomide-propargyl-O-PEG2-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-(2-hydroxyethoxy)ethoxy]prop-1-ynyl]isoindole-1,3-dione

Molecular Formula

C20H20N2O7

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C20H20N2O7/c23-8-10-29-12-11-28-9-2-4-13-3-1-5-14-17(13)20(27)22(19(14)26)15-6-7-16(24)21-18(15)25/h1,3,5,15,23H,6-12H2,(H,21,24,25)

InChI Key

DTBNFNHLJRNWDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.